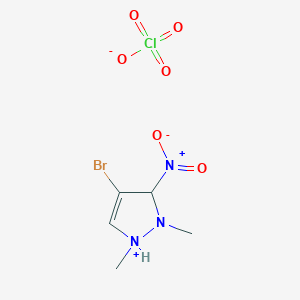
4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate is a heterocyclic compound that contains a pyrazole ring substituted with bromine, methyl, and nitro groups
Méthodes De Préparation
The synthesis of 4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate typically involves multi-step reactions. One common method includes the bromination of a pyrazole precursor followed by nitration and methylation under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Bromo-1,2-dimethyl-3-nitro-2,3-dihydro-1H-pyrazol-1-ium perchlorate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methyl groups also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrazole derivatives such as 4-Bromo-1,2-dimethyl-3-nitro-1H-pyrazole and 4-Bromo-1,2-dimethyl-3-nitro-5-methyl-1H-pyrazole.
Propriétés
Numéro CAS |
89717-66-8 |
|---|---|
Formule moléculaire |
C5H9BrClN3O6 |
Poids moléculaire |
322.50 g/mol |
Nom IUPAC |
4-bromo-1,2-dimethyl-3-nitro-1,3-dihydropyrazol-1-ium;perchlorate |
InChI |
InChI=1S/C5H8BrN3O2.ClHO4/c1-7-3-4(6)5(8(7)2)9(10)11;2-1(3,4)5/h3,5H,1-2H3;(H,2,3,4,5) |
Clé InChI |
RLJWGPZZXOBNGF-UHFFFAOYSA-N |
SMILES canonique |
C[NH+]1C=C(C(N1C)[N+](=O)[O-])Br.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl[(diethoxyphosphoryl)(difluoro)methyl]phosphanium bromide](/img/structure/B14395935.png)
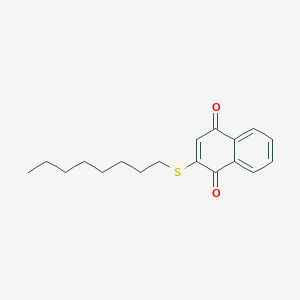
![5-[4-(4-Bromophenoxy)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14395948.png)
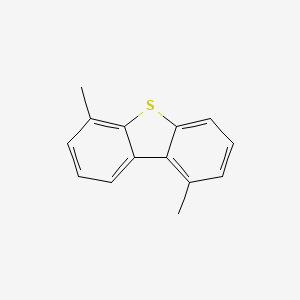
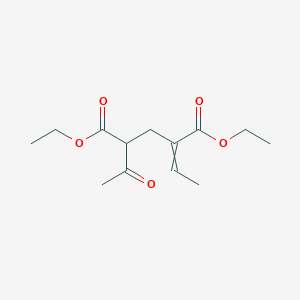
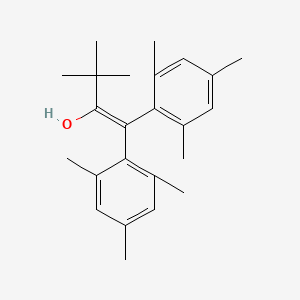

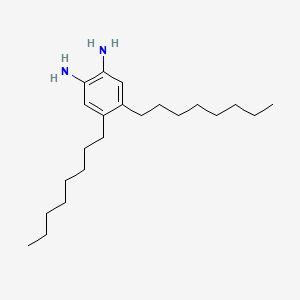

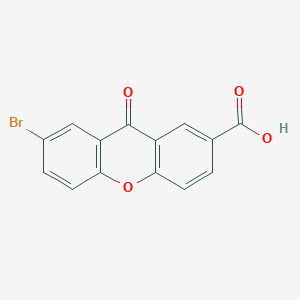
![1-{[3-(2,4-Dichlorophenyl)-2-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14395991.png)
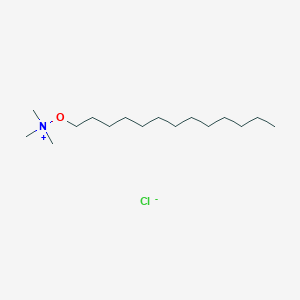
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)

